Bis-(3-nitrophenyl)-methylphosphine oxide
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Overview
Description
Bis-(3-nitrophenyl)-methylphosphine oxide is a phosphorus-containing compound characterized by the presence of two 3-nitrophenyl groups attached to a central methylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(3-nitrophenyl)-methylphosphine oxide typically involves the nitration of triphenylphosphine oxide. The process begins with the oxidation of triphenylphosphine to triphenylphosphine oxide, followed by nitration using concentrated nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl rings without over-oxidation or degradation of the phosphine oxide moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis-(3-nitrophenyl)-methylphosphine oxide undergoes various chemical reactions, including:
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: SnCl2 and HCl are commonly used for the reduction of nitro groups to amino groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring elevated temperatures and polar solvents.
Major Products Formed
Reduction: The reduction of this compound yields bis-(3-aminophenyl)-methylphosphine oxide.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Bis-(3-nitrophenyl)-methylphosphine oxide has several applications in scientific research:
Materials Science: It is used in the synthesis of flame-retardant materials due to its phosphorus content, which contributes to the formation of a protective char layer during combustion.
Polymer Chemistry: The compound is incorporated into polymers to enhance their thermal stability and flame retardancy.
Analytical Chemistry: It serves as a reagent in various analytical techniques for the detection and quantification of specific chemical species.
Mechanism of Action
The flame-retardant properties of bis-(3-nitrophenyl)-methylphosphine oxide are attributed to its ability to promote char formation and inhibit the release of flammable gases during thermal decomposition. The nitro groups facilitate the formation of a stable char layer, while the phosphorus moiety contributes to the formation of polyphosphoric acid, which further enhances the flame-retardant effect .
Comparison with Similar Compounds
Similar Compounds
Tris-(3-nitrophenyl) phosphine: Another phosphorus-containing compound with similar flame-retardant properties.
Bis-(3-aminophenyl)-methylphosphine oxide: The reduced form of bis-(3-nitrophenyl)-methylphosphine oxide, which has different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both nitro and phosphine oxide groups, which impart distinct chemical reactivity and flame-retardant properties. Its ability to undergo various chemical transformations and its effectiveness as a flame retardant make it a valuable compound in materials science and polymer chemistry.
Properties
CAS No. |
31638-90-1 |
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Molecular Formula |
C13H11N2O5P |
Molecular Weight |
306.21 g/mol |
IUPAC Name |
1-[methyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C13H11N2O5P/c1-21(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3 |
InChI Key |
WCWJDBLSRZWRFC-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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